molecular formula C9H18N4O2 B1165758 D-azidoalanine CHA salt

D-azidoalanine CHA salt

Cat. No.: B1165758
M. Wt: 214.26
Attention: For research use only. Not for human or veterinary use.
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Description

D-azidoalanine CHA salt is a compound that combines the properties of both (2R)-2-azidopropanoic acid and cyclohexanamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-azidoalanine CHA salt typically involves the reaction of (2R)-2-azidopropanoic acid with cyclohexanamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

D-azidoalanine CHA salt can undergo various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can be substituted with other functional groups such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogenating agents such as thionyl chloride and hydroxylating agents such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

D-azidoalanine CHA salt has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of D-azidoalanine CHA salt involves the interaction of the azido group with various molecular targets. The azido group can undergo click chemistry reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes the compound useful for bioconjugation and labeling applications.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-azido-3-hydroxypropanoic acid;cyclohexanamine
  • (2R)-2-azidopent-4-enoic acid;cyclohexanamine
  • (2R)-2-azido-3-hydroxybutanoic acid;cyclohexanamine

Uniqueness

D-azidoalanine CHA salt is unique due to its specific combination of an azido group and a cyclohexanamine moiety

Properties

Molecular Formula

C9H18N4O2

Molecular Weight

214.26

Synonyms

cyclohexanaminium (R)-2-azidopropanoate; N3-D-Ala-OH

Origin of Product

United States

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